molecular formula C10H10F3N5 B6967331 N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6967331
M. Wt: 257.22 g/mol
InChI Key: QPPRGXCALLQNSR-UHFFFAOYSA-N
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Description

N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Properties

IUPAC Name

N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5/c1-18-8(6-16-17-18)5-15-9-3-2-7(4-14-9)10(11,12)13/h2-4,6H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPRGXCALLQNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CNC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The triazole moiety can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:

    Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine ring but lack the triazole moiety.

    Triazole-containing compounds: These compounds contain the triazole moiety but may have different substituents on the pyridine ring.

The uniqueness of this compound lies in the combination of the trifluoromethyl group and triazole moiety, which imparts distinct chemical and biological properties .

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